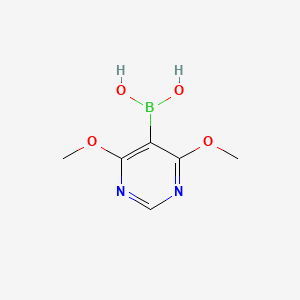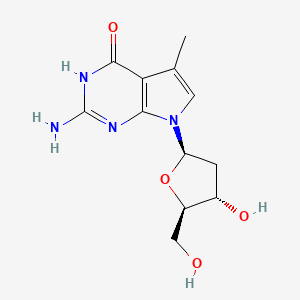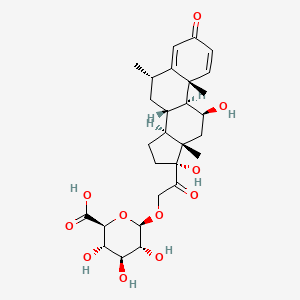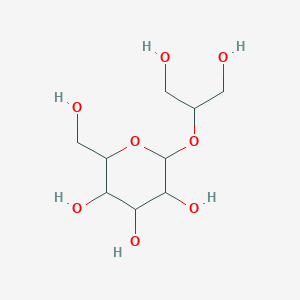
alpha-d-Galactopyranoside, 2-hydroxy-1-(hydroxymethyl)ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-(alpha-D-glucopyranosyl)glycerol is a naturally occurring compound found in various bacteria and plants It is known for its role as an osmolyte, helping organisms to counteract osmotic stress in saline environments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-O-(alpha-D-glucopyranosyl)glycerol can be synthesized through enzymatic methods. One common approach involves the use of sucrose phosphorylase to catalyze the glycosylation of glycerol from sucrose. This reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of 2-O-(alpha-D-glucopyranosyl)glycerol often employs whole cell-based enzyme formulations. Recombinant production in Escherichia coli has been shown to be effective, with high-yield bioreactor cultivations yielding significant amounts of the enzyme required for the synthesis . The use of immobilized enzymes and controlled bioreactor conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-(alpha-D-glucopyranosyl)glycerol primarily undergoes glycosylation reactions. The enzymatic glycosylation of glycerol is a key reaction, where sucrose phosphorylase transfers a glucosyl group to glycerol .
Common Reagents and Conditions
The common reagents used in the synthesis of 2-O-(alpha-D-glucopyranosyl)glycerol include sucrose and glycerol. The reaction conditions are typically mild, with the use of immobilized enzymes to facilitate the glycosylation process .
Major Products Formed
The major product formed from the glycosylation reaction is 2-O-(alpha-D-glucopyranosyl)glycerol itself. This compound can be further utilized in various applications due to its stabilizing properties .
Applications De Recherche Scientifique
2-O-(alpha-D-glucopyranosyl)glycerol has a wide range of scientific research applications:
Chemistry: It is used as a stabilizing agent in various chemical formulations.
Mécanisme D'action
The mechanism of action of 2-O-(alpha-D-glucopyranosyl)glycerol involves its role as an osmolyte. It helps to stabilize proteins and cellular structures under osmotic stress by maintaining the osmotic balance within cells. The compound interacts with various molecular targets, including aquaporins and other membrane proteins, to exert its effects .
Comparaison Avec Des Composés Similaires
2-O-(alpha-D-glucopyranosyl)glycerol is unique due to its specific glycosylation pattern and its role as an osmolyte. Similar compounds include:
2-O-(alpha-D-glucopyranosyl)-L-ascorbic acid: Another glycosylated compound with stabilizing properties.
2-O-(alpha-D-glucosyl)-D-glycerate: A similar osmolyte with applications in cosmetics and healthcare products.
These compounds share similar stabilizing properties but differ in their specific molecular structures and applications.
Propriétés
IUPAC Name |
2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKXCPRNZDOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
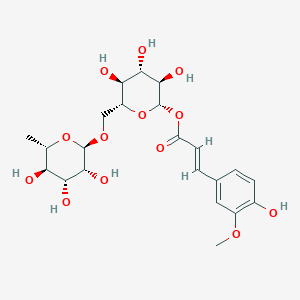
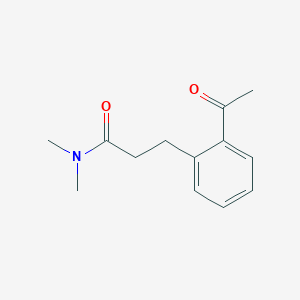
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
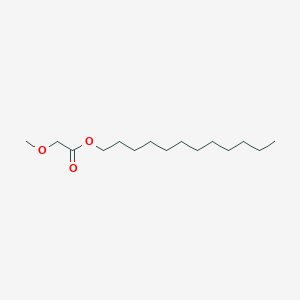
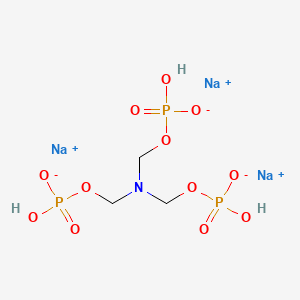
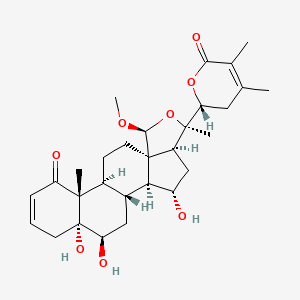


![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)


